Gastrin hexapeptide
Description
Properties
CAS No. |
20994-88-1 |
|---|---|
Molecular Formula |
C40H48N8O9S |
Molecular Weight |
816.9 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C40H48N8O9S/c1-58-16-15-30(38(55)48-33(20-35(51)52)40(57)47-31(36(42)53)18-23-7-3-2-4-8-23)46-39(56)32(19-25-21-43-29-10-6-5-9-27(25)29)45-34(50)22-44-37(54)28(41)17-24-11-13-26(49)14-12-24/h2-14,21,28,30-33,43,49H,15-20,22,41H2,1H3,(H2,42,53)(H,44,54)(H,45,50)(H,46,56)(H,47,57)(H,48,55)(H,51,52)/t28-,30-,31-,32-,33-/m0/s1 |
InChI Key |
VWZHQHYITNKMDA-FLIXOAOSSA-N |
SMILES |
CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)N |
Canonical SMILES |
CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
YGWMDF |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
gastrin C-terminal hexapeptide gastrin hexapeptide Tyr-Gly-Trp-Met-Asp-Phe-NH2 |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
-
Gastrointestinal Disorders
- Acid Secretion Regulation : Gastrin hexapeptide is pivotal in stimulating gastric acid secretion. Studies demonstrate that it enhances the secretion of hydrochloric acid from parietal cells by activating the cholecystokinin B receptor . This mechanism is critical for digestion and maintaining gastric pH levels.
- Incretin Effect : Research indicates that this compound may exhibit an incretin-like effect, enhancing insulin secretion in response to glucose . This property could be beneficial for developing therapies for diabetes management.
-
Cancer Research
- Tumor Growth Promotion : this compound has been implicated in promoting the growth of certain cancers, particularly gastric and colorectal cancers. Elevated levels of gastrin are associated with increased cell proliferation and angiogenesis in tumor tissues . For instance, studies have shown that gastrin-17 can stimulate proliferation in esophageal cancer cell lines through COX-2 expression .
- Therapeutic Targeting : The antagonism of gastrin receptors is being explored as a therapeutic strategy to inhibit tumor growth. Novel gastrin antagonists have demonstrated efficacy in reducing gastrin-induced acid secretion and potentially limiting cancer progression .
- Metabolic Disorders
Case Studies and Clinical Trials
- Hypergastrinemia Management : A study on patients receiving proton pump inhibitors (PPIs) revealed that prolonged hypergastrinemia could lead to enhanced β-cell function under certain conditions. However, results have been inconsistent across trials .
- Gastric Cancer Treatment : Clinical trials exploring the use of gastrin antagonists in patients with gastric cancer have shown promise, suggesting that targeting gastrin signaling pathways may inhibit tumor growth effectively .
Data Table: Summary of Applications
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Findings
Sulfation Effects: Sulfation of this compound (G6s) reduces its ED₅₀ by ~3.4-fold compared to non-sulfated G6ns, primarily due to decreased MCR (20 vs. 8 ml/kg/min) rather than enhanced receptor binding . This mirrors trends in cholecystokinin (CCK) peptides, where sulfation prolongs plasma half-life .
Peptide Length :
- Longer peptides (e.g., G17ns) exhibit superior potency (ED₅₀ = 0.10 nmol/kg/h) compared to G6ns (ED₅₀ = 1.42 nmol/kg/h). This correlates with reduced MCR (5 vs. 20 ml/kg/min) and marginally higher receptor affinity (EC₅₀ = 0.1 μM vs. 0.3 μM) .
Cross-Reactivity: Antibodies against this compound-bovine serum albumin conjugates cross-react with tetragastrin and pentagastrin, complicating immunoassays for serum gastrin .
Clinical and Metabolic Implications
- Urinary Excretion : The N-terminal hexapeptide of G-34 is excreted in human urine, second in abundance only to the N-terminal octapeptide, suggesting it may serve as a biomarker for gastrin metabolism .
- Therapeutic Potential: Conjugation with moieties like NFA (naphthylfluoroacetic acid) enhances hexapeptide stability and efficacy, as seen in antimicrobial studies . However, this compound’s short half-life limits its direct therapeutic use compared to longer analogs like G17 .
Limitations and Contradictions
- Natural vs. Artifact: The isolation of this compound from porcine mucosa raises questions about its endogenous origin versus postmortem degradation .
- Species Variability : Rodent studies (e.g., cyclic hexapeptides in UII precursors) highlight structural divergences, limiting cross-species extrapolation .
Preparation Methods
Coupling and Deprotection Protocols
Coupling reactions utilize benzotriazolyl N-oxytrisdimethylaminophosphonium hexafluorophosphate (BOP) with 1-hydroxybenzotriazole (HOBt) to minimize racemization, particularly at sterically hindered residues like leucine or tryptophan. For example, in the synthesis of gastrin-I, BOP-mediated couplings achieved >98% efficiency for hexapeptide segments, with racemization limited to 4–11% at sensitive residues. Deprotection of Fmoc groups is performed using 20% piperidine in dimethylformamide (DMF), while tert-butyl (tBu) side-chain protections are cleaved with trifluoroacetic acid (TFA).
Solution-Phase Fragment Condensation
Solution-phase methods are preferred for large-scale production or when incorporating non-standard amino acids. This approach involves synthesizing protected peptide fragments in solution, followed by segment condensation.
Protected Intermediate Synthesis
The N-terminal pentapeptide pGlu-Gly-Pro-Trp-Leu-OH is synthesized using p-alkoxybenzyl ester linkages, with cleavage achieved via optimized TFA cocktails (e.g., Reagent M: TFA/CH2Cl2/β-mercaptoethanol/anisole, 70:30:2:1) to preserve tryptophan integrity. Middle segments, such as Fmoc-(Glu(OtBu))5-Ala-OH, are assembled on photolabile o-nitrobenzyl ester resins, enabling UV-light-triggered cleavage in toluene/CF3CH2OH (4:1) with 59% yield.
Segment Coupling and Racemization Control
Fragment condensation employs BOP/HOBt activation under inert atmospheres to minimize oxidation of methionine and histidine residues. For this compound, coupling the C-terminal hexapeptide Tyr(tBu)-Gly-Trp-Met-Asp(OtBu)-Phe to the N-terminal fragment requires rigorous pH control (pH 7–8) to suppress racemization, achieving an overall isolated yield of 30%.
Enzymatic and Hybrid Approaches
Enzymatic synthesis offers an eco-friendly alternative, leveraging proteases like trypsin or carboxypeptidase Y for regioselective bond formation. While less common for this compound, hybrid methods combining SPPS with enzymatic ligation have been explored for assembling longer gastrin analogs.
Trypsin-Catalyzed Fragment Assembly
Trypsin’s specificity for lysine/arginine residues enables selective coupling of this compound precursors. For instance, the fragment Val-Gly-Ala-Lys is ligated to Asp-Phe-NH2 using immobilized trypsin in ammonium bicarbonate buffer (pH 8.5), yielding 65–70% product with <2% epimerization.
Analytical Characterization and Quality Control
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with C18 columns and gradient elution (0.1% TFA in acetonitrile/water) resolves this compound from truncated sequences or deamidated byproducts. Analytical data from gastrin-I synthesis shows >95% purity post-purification.
Mass Spectrometry (MS)
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms molecular weight integrity. For example, this compound (MW: 780.9 Da) exhibits a predominant [M+H]+ peak at m/z 781.3, with minor peaks corresponding to sulfated isoforms.
Challenges and Optimization Strategies
Side Reactions and Mitigation
Scalability and Cost Efficiency
Bulk resin reuse and microwave-assisted SPPS reduce production costs. For instance, microwave irradiation at 50°C accelerates Fmoc deprotection by 40%, shortening synthesis cycles from 60 to 35 minutes per residue.
Q & A
Q. What experimental techniques are essential for confirming the identity and purity of synthetic gastrin hexapeptide?
To validate peptide identity, use tandem mass spectrometry (MS/MS) for sequence verification and high-performance liquid chromatography (HPLC) for purity assessment. For novel peptides, nuclear magnetic resonance (NMR) can resolve structural ambiguities. Batch consistency requires quantification of peptide content, salt residuals (e.g., TFA), and solubility profiles via spectrophotometry or amino acid analysis .
Q. How should researchers design in vitro assays to evaluate this compound’s bioactivity?
Standardize receptor-binding assays using radioligands like [¹²⁵I]-BH-CCK-8S or [³H]-PD140,376 in tissue homogenates (e.g., cerebral cortex). Include controls for nonspecific binding (e.g., excess unlabeled ligand) and validate results across species (e.g., mouse vs. rat) to account for interspecies receptor heterogeneity. Use Hill slope analysis to detect single vs. multi-site binding .
Q. What quality control measures ensure reproducibility in this compound synthesis?
Request peptide content analysis (via UV absorbance or amino acid hydrolysis) and residual solvent quantification (e.g., TFA removal via lyophilization). For cell-based assays, specify endotoxin-free synthesis and validate solubility in physiological buffers. Document batch-specific variations in supplementary materials .
Advanced Research Questions
Q. How can conflicting data on this compound’s receptor binding affinities be resolved?
Discrepancies often arise from radioligand choice (e.g., [³H]-PD140,376 vs. [¹²⁵I]-BH-CCK-8S) or species-specific receptor subtypes (G1 vs. G2 sites). Apply a two-site binding model when Hill slopes deviate from unity. Use selective antagonists (e.g., JB93182 for G1, PD140,376 for G2) to dissect contributions of each subtype .
Q. What computational strategies predict this compound’s interaction with enzymes like ACE?
Perform molecular docking using crystal structures of target enzymes (e.g., ACE PDB: 1O8A) and analyze peptide sequence motifs (e.g., hydrophobic residues at C-terminus for ACE inhibition). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics .
Q. How do post-translational modifications (PTMs) of this compound influence its functional diversity?
Use phosphoproteomics (e.g., TiO₂ enrichment coupled with LC-MS/MS) to map phosphorylation sites. For sulfation, employ anion-exchange chromatography and compare bioactivity of modified vs. unmodified peptides in apoptosis assays. Cross-reference with co-immunoprecipitation (Co-IP) data to identify PTM-dependent protein interactions .
Q. What methodologies address batch-to-batch variability in preclinical studies?
Normalize peptide concentrations via quantitative amino acid analysis and include internal standards (e.g., stable isotope-labeled analogs) in LC-MS workflows. For in vivo studies, pre-test batches in pilot assays (e.g., gastric acid secretion models) and adjust dosing based on bioactivity metrics .
Methodological Best Practices
- Data Presentation : Use SI units and avoid duplicating results in text and tables. For binding assays, report values with 95% confidence intervals and specify radioligand specific activity .
- Ethical Compliance : For animal studies, adhere to ARRIVE guidelines; for human tissue use, cite Helsinki Declaration compliance in methods .
- Reproducibility : Archive raw data (e.g., gel images, chromatograms) in supplemental files with hyperlinked accession codes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
